Anatibant is derived from a class of compounds known as bradykinin receptor antagonists. It has been investigated in various scientific studies and clinical trials for its efficacy in treating acute traumatic brain injury and other neurological disorders. The compound is categorized under organic compounds featuring a quinoline moiety linked to a pyrrolidine sulfonamide structure, which contributes to its biological activity.
The synthesis of anatibant mesylate involves several key steps:
Industrial methods focus on optimizing yield and purity while minimizing environmental impact, often utilizing large-scale reactions in controlled environments to ensure consistency and quality .
The molecular formula of anatibant is with a mesylate salt form including . The compound features a complex structure that includes:
The InChI key for anatibant is XSDHLAGTQUKMIQ-YCBFMBTMSA-N
, which provides a unique identifier for its chemical structure .
Anatibant undergoes various chemical reactions:
The specific outcomes of these reactions depend on the conditions and reagents used .
Anatibant exerts its pharmacological effects primarily through selective binding to the bradykinin B2 receptor. By antagonizing this receptor, anatibant inhibits downstream Gq signaling pathways that lead to the production of inositol 1,4,5-triphosphate (IP3), which is crucial for calcium mobilization within cells. This inhibition results in reduced inflammation and edema, particularly beneficial in treating traumatic brain injuries where bradykinin levels can be elevated .
Anatibant exhibits several notable physical and chemical properties:
These properties are critical for its application in both research and potential therapeutic contexts .
Anatibant has diverse applications in scientific research:
Anatibant (LF 16-0687/MS) represents a significant advancement in the therapeutic targeting of the kallikrein-kinin system (KKS). As a selective non-peptide antagonist of the bradykinin B2 receptor (B2R), it was developed to overcome limitations of earlier peptide-based antagonists like icatibant, particularly regarding blood-brain barrier penetration and metabolic stability [5] [9]. Its discovery emerged from systematic efforts to design small molecules capable of modulating the pathophysiological effects of bradykinin, a potent mediator of inflammation, edema formation, and vascular permeability [1] [10]. With the chemical formula C₃₄H₃₆Cl₂N₆O₅S and a molecular weight of 711.66 Da, Anatibant exhibits >97.7% plasma protein binding and demonstrates species-specific binding preferences, showing highest affinity for human and primate B2 receptors compared to rodent receptors [7] [9].
The development of Anatibant occurred against a backdrop of evolving pharmacological strategies targeting the KKS:
First-Generation Peptide Antagonists: Icatibant (HOE 140), developed in the early 1990s, demonstrated proof-of-concept for B2R antagonism but suffered from peptide-specific limitations including short plasma half-life, lack of oral bioavailability, and enzymatic degradation [7] [10].
Shift to Non-Peptide Scaffolds: Research in the late 1990s focused on creating smaller, metabolically stable molecules. Anatibant emerged from this effort, featuring a quinoline core structure with substituted benzenesulfonamide moieties that conferred high receptor affinity (Kb = 0.24 nM in calcium mobilization assays) [5] [7] [9].
Pharmacological Optimization: Pruneau et al. (1999) systematically characterized Anatibant's receptor specificity, demonstrating >1,000-fold selectivity for B2R over B1 receptors and negligible activity at related receptors (e.g., angiotensin AT1, endothelin ETA) [5] [9]. This represented a significant improvement over earlier compounds with off-target effects.
Table 1: Evolution of Bradykinin B2 Receptor Antagonists
Generation | Representative Compound | Chemical Class | Key Advantages | Limitations |
---|---|---|---|---|
First (1990s) | Icatibant (HOE 140) | Peptide | High target specificity | Short half-life, parenteral administration only |
Transitional | Bradyzide | Peptidomimetic | Improved stability | Limited CNS penetration |
Second (2000s) | Anatibant (LF 16-0687) | Non-peptide | Oral bioavailability potential, BBB penetration | Species-specific potency variation |
Third (Current) | PHA-022121 | Non-peptide | Optimized pharmacokinetics | In clinical development |
Anatibant exerts its therapeutic effects through precise modulation of the KKS at the receptor level:
Mechanism of Action: By competitively binding to the B2 receptor, Anatibant blocks bradykinin signaling, preventing G-protein activation and downstream effectors including phospholipase C (PLC), calcium mobilization, and nitric oxide synthase (NOS) induction [1] [8]. This effectively interrupts the pro-inflammatory and vasoactive cascade initiated by bradykinin release following tissue injury [10].
Molecular Interactions: Structural studies indicate that the dichlorobenzene and quinoline moieties of Anatibant form critical hydrophobic interactions within the B2 receptor's transmembrane domains, while the sulfonamide group stabilizes the antagonist-receptor complex through hydrogen bonding [7] [9]. This explains its nanomolar affinity (Kb = 0.24 nM) and slow dissociation kinetics.
Downstream Consequences: In experimental models, Anatibant administration reduces bradykinin-induced c-Fos expression (a marker of cellular activation) and inhibits B2 receptor internalization, effectively desensitizing cells to kinin-mediated activation [7]. This translates to reduced vascular permeability and edema formation in target tissues.
Table 2: Anatibant's Pharmacodynamic Profile
Parameter | Value/Effect | Experimental System | Significance |
---|---|---|---|
B2R Affinity (Kb) | 0.24 nM | Recombinant human B2R (calcium flux) | 12-fold > icatibant potency |
B1R Selectivity | >1,000-fold | Recombinant receptor binding | Minimal off-target effects |
c-Fos Inhibition | Complete at 100 nM | HEK293 cells | Blocks cellular activation |
Receptor Internalization | Inhibited | Fluorescence-tagged B2R | Preceptor functional desensitization |
Species Specificity | Human > primate > rodent | Cross-species receptor assays | Informs model selection |
Within the expanding landscape of KKS-modulating therapeutics, Anatibant occupies a distinct position:
Receptor vs. Protease Targeting: Unlike newer approaches targeting plasma kallikrein (e.g., lanadelumab) or Factor XII (e.g., garadacimab), Anatibant acts directly at the receptor level, intercepting signaling regardless of kinin generation pathway [3] [6]. This provides theoretical advantages in conditions with multiple kinin-generating mechanisms.
Advantages Over Peptide Antagonists: Anatibant demonstrates superior CNS penetration compared to icatibant, attributed to its lower molecular weight and non-peptide character. This enables efficacy in central nervous system disorders like traumatic brain injury where the blood-brain barrier may be compromised but not universally permeable [5] [10].
Therapeutic Niche: While displaced in hereditary angioedema (HAE) by longer-acting or prophylactic agents, Anatibant remains significant as a proof-of-concept molecule for acute B2R-mediated conditions. Its development informed later-generation orally available B2 antagonists like PHA-022121, which builds on Anatibant's core structure with improved pharmacokinetics [7].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7